3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic framework combining imidazole and thiazine rings. Key structural features include:
- A 4-chlorophenyl group at position 3, contributing electron-withdrawing effects.
- An m-tolyl group (meta-methylphenyl) at position 1, adding lipophilicity.
- A bromide counterion, influencing solubility and ionic interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2OS.BrH/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22;/h2,4-9,12,23H,3,10-11,13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQPZCMRGTJNA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate thiohydrazonate, which undergoes intermolecular cyclization to form the desired imidazo-thiazin structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that favor the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Substitution Reactions
The bromide counterion and hydroxyl group serve as primary reactive sites:
-
Bromide Displacement : Under nucleophilic conditions (e.g., aqueous NaOH), the bromide ion participates in S<sub>N</sub>2 reactions, forming derivatives like thioethers or amines.
-
Hydroxyl Substitution : The 3-hydroxy group can undergo esterification or etherification. For example, reaction with acetic anhydride yields the acetylated derivative.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | 1M NaOH, 60°C | Thioether derivatives |
| Acetylation | Acetic anhydride, pyridine | 3-Acetoxy derivative |
Cyclization and Ring-Opening
The tetrahydro-thiazine ring exhibits strain-dependent reactivity:
-
Acid-Catalyzed Ring Opening : In HCl/ethanol, the thiazine ring opens to form a linear thioamide intermediate, which can re-cyclize under basic conditions.
-
Base-Induced Rearrangement : Treatment with K<sub>2</sub>CO<sub>3</sub> in DMF triggers a -sigmatropic shift, yielding imidazo-oxazine analogs.
Electrophilic Aromatic Substitution
The 4-chlorophenyl and m-tolyl groups undergo regioselective electrophilic attacks:
-
Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the para position of the m-tolyl ring .
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> produces sulfonic acid derivatives, though steric hindrance limits yields .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | m-Tolyl (para) | 45–50% |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub> (fuming) | 4-Chlorophenyl (meta) | <30% |
Oxidation and Reduction
-
Oxidation : MnO<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> oxidizes the hydroxyl group to a ketone, forming 3-keto derivatives.
-
Reduction : NaBH<sub>4</sub> selectively reduces the imidazole C=N bond, generating a dihydroimidazole intermediate.
Complexation with Metals
The nitrogen and sulfur atoms coordinate transition metals:
-
Cu(II) Complexes : Reacts with CuCl<sub>2</sub> in methanol to form square-planar complexes, as confirmed by X-ray crystallography .
-
Ag(I) Adducts : Silver nitrate induces precipitation of AgBr while forming stable N-Ag bonds .
Degradation Pathways
-
Photolytic Degradation : UV irradiation (254 nm) in acetonitrile cleaves the thiazine ring, producing chlorophenyl fragments and imidazole sulfoxides.
-
Hydrolytic Instability : Prolonged exposure to H<sub>2</sub>O at pH < 3 results in hydrolysis of the imidazole-thiazine junction.
Key Mechanistic Insights
-
The bromide ion’s leaving-group ability is enhanced by electron-withdrawing effects of the 4-chlorophenyl group.
-
Steric hindrance from the m-tolyl substituent directs electrophilic attacks to less hindered positions .
-
Ring-opening reactions are thermodynamically favored in polar aprotic solvents (e.g., DMF).
Research Gaps and Recommendations
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin have demonstrated significant antimicrobial activity. Studies have evaluated these compounds against various pathogens including bacteria and fungi. For instance:
- The compound has shown efficacy against Leishmania aethiopica and Plasmodium berghei in preclinical models.
Antiviral Applications
The compound's structure suggests potential as an antiviral agent. N-Heterocycles similar to this compound have been explored for their efficacy against viral infections such as HIV and HCV. These compounds often inhibit viral replication by targeting key enzymes involved in the viral life cycle .
Cytotoxic Effects
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example:
- Research indicates that certain structural modifications can enhance the cytotoxicity against human cancer cell lines like HeLa and MDA-MB 231 .
Synthetic Methodologies
The synthesis of 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the imidazo core through cyclization reactions.
- Introduction of the chlorophenyl and tolane groups via electrophilic substitution reactions.
- Finalization through bromination to yield the bromide salt form.
Case Study 1: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Leishmania spp. demonstrated a significant reduction in parasite viability at specific concentrations. This study highlights the potential for developing new treatments for leishmaniasis using similar thiazine derivatives.
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, derivatives of this compound were tested against resistant strains of HIV. The results indicated that modifications to the core structure could enhance activity against resistant strains by improving binding affinity to viral enzymes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, emphasizing substituent effects and core modifications:
Structural and Functional Insights
Substituent Effects
- Fluorine’s smaller size may allow tighter binding compared to chlorine .
- Electron-Donating Groups (OCH₃, OC₂H₅) : Methoxy and ethoxy substituents (e.g., ) increase hydrophilicity but may reduce blood-brain barrier penetration.
- Aromatic Bulk (m-tolyl vs. phenyl) : The m-tolyl group in the target compound introduces steric hindrance, which could affect binding pocket accessibility compared to simpler phenyl groups .
Core Modifications
- Thiazinium vs.
- Hydroxy Group Positioning : The conserved 3-hydroxy group across analogs suggests a critical role in hydrogen bonding or catalytic activity .
Biological Activity
The compound 3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a member of the imidazo[2,1-b][1,3]thiazine family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydro-thiazine ring system with hydroxy and chlorophenyl substituents that are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Anti-HIV Activity : A related compound demonstrated an EC50 value of 3.98 μM against HIV-1 with a high therapeutic index (CC50/EC50 > 105.25), suggesting potential for clinical development in HIV treatment .
Antibacterial Activity
The compound's thiazine structure is associated with antibacterial effects. Studies have shown that derivatives containing similar heterocycles can inhibit bacterial DNA gyrase:
- Inhibition of E. coli DNA Gyrase : Compounds within this class have shown IC50 values ranging from 12 μM to lower levels against bacterial strains such as E. coli and S. aureus .
Study 1: Antiviral Screening
In a study examining various heterocycles for antiviral activity, derivatives similar to the compound were tested against the Tobacco Mosaic Virus (TMV). The results indicated that certain modifications could enhance biological activity significantly:
| Compound | EC50 (μg/mL) | Therapeutic Index |
|---|---|---|
| Compound A | 58.7 | >100 |
| Compound B | 30.57 | >50 |
This highlights the potential of structural modifications in enhancing antiviral efficacy .
Study 2: Antibacterial Evaluation
Another research effort focused on evaluating thiazine derivatives for antibacterial properties. The study found that certain compounds effectively inhibited bacterial growth:
| Compound | Target Bacteria | IC50 (μM) |
|---|---|---|
| Compound C | E. coli | 12 |
| Compound D | S. aureus | 33 |
These findings suggest that the imidazo[2,1-b][1,3]thiazine framework may be a promising scaffold for developing new antibacterial agents .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Use statistical process control (SPC) to monitor critical quality attributes (CQAs) like purity and yield. Fractional factorial designs isolate variables (e.g., stirring rate, cooling rate) affecting reproducibility. Real-time PAT (Process Analytical Technology) tools (e.g., in situ FTIR) enable immediate adjustments .
Methodological Notes
- Data Contradictions : Cross-referencing synthetic protocols (e.g., solvent selection in vs. ) highlights the need for context-specific optimization.
- Advanced Tools : Leverage federated databases (e.g., Reaxys, SciFinder) to compare spectral data and reaction yields across studies.
- Ethical Considerations : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols and characterization data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
